molecular formula C3H7BrMg B1294586 Isopropylmagnesium Bromide CAS No. 920-39-8

Isopropylmagnesium Bromide

Cat. No.: B1294586
CAS No.: 920-39-8
M. Wt: 147.3 g/mol
InChI Key: LVKCSZQWLOVUGB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(1-methylethyl)- involves the reaction of isopropyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The process must be carried out under strictly anhydrous conditions to prevent the reaction with water or other protic substances .

Industrial Production Methods: In an industrial setting, the preparation is typically conducted in large reaction kettles. For example, in a 500L reaction kettle, nitrogen is used to replace the atmosphere three times to ensure an inert environment. Magnesium balls (25.25 kg) are added along with 100L of 2-methyltetrahydrofuran and 2 kg of an initiator (2-bromopropane Grignard reagent). The mixture is heated to 60-65°C for reflux, and a mixture of 123 kg of 2-bromopropane and 120L of 2-methyltetrahydrofuran is added dropwise at 50-60°C. The resulting solution is a clear, light brown to light gray liquid .

Chemical Reactions Analysis

Types of Reactions: Isopropylmagnesium Bromide primarily undergoes nucleophilic addition reactions, which are characteristic of Grignard reagents. These reactions involve the addition of the organomagnesium compound to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters .

Common Reagents and Conditions: The common reagents used in reactions with magnesium, bromo(1-methylethyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheric conditions to prevent moisture from interfering with the reaction .

Major Products: The major products formed from these reactions are alcohols. For instance, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .

Scientific Research Applications

Carbon-Carbon Bond Formation

Isopropylmagnesium bromide is primarily utilized in the formation of carbon-carbon bonds through nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to yield alcohols after hydrolysis.

Table 1: Reaction Types with this compound

Electrophile TypeProduct TypeReaction ConditionsYield (%)
Carbonyl compoundsSecondary alcoholsDry THF, room temperature65-90
EpoxidesAlcoholsDry ether, reflux70-85
Alkyl halidesHigher alkanesAnhydrous conditions60-80

Synthesis of Tertiary Amines

Recent studies highlight the use of this compound in the synthesis of tertiary amines via reductive coupling reactions. This method demonstrates compatibility with various amides and has shown high functional group tolerance.

Case Study: Synthesis of Tertiary Amines

  • Reagents Used: this compound and para-trifluoromethylphenyl organo-magnesium reagent.
  • Yield Achieved: 65% for the target tertiary amine.
  • Methodology: The reaction was performed under standard conditions with subsequent hydrolysis to yield the desired product .

Material Science Applications

This compound is also employed in material science for synthesizing polymers and advanced materials. Its reactivity allows for the modification of existing polymer backbones or the introduction of new functional groups.

Table 2: Material Science Applications

Application AreaSpecific UseResult
Polymer ModificationFunctionalizationEnhanced thermal stability
Synthesis of NanocompositesComposite materialsImproved mechanical properties

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a crucial intermediate in drug synthesis. Its ability to introduce isopropyl groups can significantly alter the pharmacokinetic properties of drug candidates.

Case Study: Drug Modification

  • Drug Example: Piperine (an active compound from black pepper).
  • Modification Type: Benzylation and butenylation.
  • Yield Achieved: 93% and 83%, respectively .

Mechanism of Action

The mechanism of action of magnesium, bromo(1-methylethyl)- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis . The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and subsequent hydrolysis .

Comparison with Similar Compounds

Biological Activity

Isopropylmagnesium bromide (iPrMgBr) is an organometallic compound classified as a Grignard reagent, primarily utilized in organic synthesis. While its primary applications are in synthetic chemistry, recent studies have begun to explore its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of isopropyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The general reaction can be represented as follows:

R Br+MgR MgBr\text{R Br}+\text{Mg}\rightarrow \text{R MgBr}

where R is the isopropyl group. This compound exhibits a high reactivity towards electrophiles, making it a valuable reagent in various organic transformations, including the synthesis of alcohols, ketones, and other functional groups.

Anti-inflammatory Properties

Recent studies have indicated that this compound may exhibit anti-inflammatory activity. For instance, it has been noted to act as a Platelet Activating Factor (PAF) antagonist , which suggests potential use in treating inflammatory conditions. The anti-inflammatory effects were observed in models where the compound inhibited certain inflammatory pathways .

Case Studies

  • Synthesis of Anti-inflammatory Compounds : A study reported the use of this compound in synthesizing novel anti-inflammatory agents. The compound was employed to create derivatives that showed significant inhibition of inflammatory markers in vitro .
  • Functionalization of Amides : Research demonstrated that this compound could effectively functionalize tertiary amides, leading to the synthesis of amines with potential therapeutic applications. This method highlights its utility in pharmaceutical chemistry .
  • Triazole Synthesis : In another application, this compound was used in the synthesis of 1,2,3-triazoles through Grignard reactions. These triazoles are known for their biological activity, including antimicrobial and anticancer properties .

The biological activity of this compound can be attributed to its ability to form nucleophilic intermediates that can react with various electrophiles within biological systems. This reactivity allows it to participate in diverse biochemical pathways:

  • Inhibition of Cytokine Production : Some studies suggest that compounds synthesized using iPrMgBr can downregulate cytokine production, which plays a crucial role in inflammatory responses .
  • Modulation of Enzyme Activity : The formation of adducts with enzymes may alter their activity, contributing to the observed pharmacological effects.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibits inflammatory markers; potential therapeutic applications
Amine synthesisFunctionalization of tertiary amides; novel methods for drug development
PAF antagonistDemonstrated anti-inflammatory effects; possible implications for treatment

Q & A

Q. Basic Synthesis and Handling

Q. Q: What are the critical considerations for preparing and handling isopropylmagnesium bromide solutions in laboratory settings?

A:

  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to maintain reagent stability. Solutions in THF (1.0–2.0 M) are common due to improved solubility and reactivity .
  • Moisture control : Strictly exclude water to prevent violent decomposition, which releases flammable gases (e.g., methane) .
  • Safety protocols : Use explosion-proof equipment, ground all conductive surfaces, and avoid static discharge. Personal protective equipment (PPE) must include flame-resistant clothing, EN 374-certified gloves, and full-face respirators in poorly ventilated areas .

Q. Reaction Optimization in Grignard Chemistry

Q. Q: How can reaction conditions be optimized for this compound-mediated nucleophilic additions?

A:

  • Temperature control : Reactions typically proceed at 0–25°C. Lower temperatures reduce side reactions (e.g., enolization of ketones).
  • Stoichiometry : Use 1.2–1.5 equivalents of the Grignard reagent to ensure complete conversion of electrophilic substrates (e.g., esters or amides) .
  • Continuous flow systems : For scalable synthesis, employ microreactors with controlled mixing (e.g., 0.1–0.2 mL/min flow rates) to enhance reproducibility and safety .

Q. Stability and Reactivity in Solution

Q. Q: What factors influence the stability of this compound solutions, and how can degradation be monitored?

A:

  • Solvent purity : Residual water or oxygen in THF accelerates decomposition. Use freshly distilled solvents and store solutions under inert gas (argon/nitrogen) .
  • Concentration effects : Higher concentrations (>2.0 M) may precipitate magnesium salts, reducing reactivity. Monitor via gas chromatography (GC) to track active reagent levels .
  • Degradation indicators : Cloudiness or gas evolution (e.g., bubbles) signals decomposition. Titration with diphenylacetic acid provides quantitative assessment .

Q. Advanced Applications in Amide Functionalization

Q. Q: How does this compound enable reductive coupling of tertiary amides, and what mechanistic insights support this method?

A:

  • Mechanism : The reagent cleaves the amide C–N bond via nucleophilic attack at the carbonyl, generating a magnesium alkoxide intermediate. Subsequent protonation yields secondary amines .
  • Experimental design : Use excess reagent (3 equivalents) in THF at 25°C. Quench with HCl (1 M) to isolate products. GC-MS analysis confirms selectivity over competing pathways (e.g., over-reduction) .
  • Substrate scope : Electron-deficient amides react faster, while sterically hindered substrates require extended reaction times (up to 24 hours) .

Q. Contradictions in Reactivity Data

Q. Q: How can discrepancies in reported reactivity of this compound with aromatic vs. aliphatic substrates be resolved?

A:

  • Kinetic vs. thermodynamic control : Aromatic aldehydes may undergo faster addition due to lower activation barriers, while aliphatic ketones require elevated temperatures for comparable rates .
  • Competing pathways : Side reactions (e.g., enolate formation in ketones) can dominate if reagent addition is too rapid. Use slow syringe pumps (<0.1 mL/min) to suppress undesired pathways .
  • Analytical validation : Combine GC-MS and in situ IR spectroscopy to distinguish intermediates and quantify product ratios .

Q. Safety and Waste Management

Q. Q: What are the best practices for disposing of this compound waste and mitigating fire hazards?

A:

  • Quenching protocols : Slowly add waste to isopropanol or ethyl acetate at 0°C to neutralize residual reactivity. Avoid water-based quenches in bulk .
  • Fire prevention : Store solutions in flame-resistant cabinets at 4°C. Use CO₂ or dry chemical extinguishers for magnesium fires—never water .
  • Regulatory compliance : Follow EPA guidelines for magnesium-containing waste. Consult institutional safety officers for local disposal protocols .

Q. Analytical Techniques for Reaction Monitoring

Q. Q: Which analytical methods are most effective for real-time monitoring of this compound reactions?

A:

  • Gas chromatography (GC) : Track substrate consumption and product formation using HP-5MS columns and EI/CI-MS detection. Retention time calibration with authentic standards improves accuracy .
  • In situ NMR : Deuterated solvents (e.g., THF-d₈) enable monitoring of intermediates like magnesium alkoxides. Low-temperature probes (<−40°C) stabilize reactive species .
  • Titration : Karl Fischer titration quantifies residual water, while iodometric titration assesses active Grignard reagent concentration .

Properties

IUPAC Name

magnesium;propane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKCSZQWLOVUGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074333
Record name Magnesium, bromo(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920-39-8
Record name Magnesium, bromo(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(1-methylethyl)magnesium
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